molecular formula C35H30N4O5 B12420811 (S)-3-Hydroxy Midostaurin CAS No. 945260-14-0

(S)-3-Hydroxy Midostaurin

Katalognummer: B12420811
CAS-Nummer: 945260-14-0
Molekulargewicht: 586.6 g/mol
InChI-Schlüssel: ZZSBPGIGIUFJRA-AKIDMACVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin itself is known for its use in treating acute myeloid leukemia (AML) and advanced systemic mastocytosis. The (S)-3-Hydroxy variant is specifically characterized by the presence of a hydroxyl group at the third position in its structure, which can influence its pharmacological properties and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy Midostaurin typically involves the hydroxylation of midostaurin. This can be achieved through various chemical reactions, including:

    Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.

    Enzymatic Hydroxylation: Utilizing enzymes like cytochrome P450 to selectively hydroxylate the desired position.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride for halogenation, ammonia for amination.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkanes.

    Substitution Products: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Hydroxy Midostaurin has several applications in scientific research:

Wirkmechanismus

(S)-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases, including:

    FLT3 (FMS-like tyrosine kinase 3): Involved in the proliferation of leukemic cells.

    KIT (Proto-oncogene receptor tyrosine kinase): Plays a role in cell survival and proliferation.

    PDGFR (Platelet-derived growth factor receptor): Involved in cell growth and development.

    VEGFR (Vascular endothelial growth factor receptor): Plays a role in angiogenesis.

The inhibition of these kinases leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis, making this compound a potent antineoplastic agent .

Vergleich Mit ähnlichen Verbindungen

    Midostaurin: The parent compound, known for its multi-targeted kinase inhibition.

    Quizartinib: Another FLT3 inhibitor used in the treatment of AML.

    Gilteritinib: A dual FLT3 and AXL inhibitor used in AML treatment.

    Enasidenib: An isocitrate dehydrogenase 2 (IDH2) inhibitor used in AML treatment.

    Ivosidenib: An isocitrate dehydrogenase 1 (IDH1) inhibitor used in AML treatment.

Uniqueness: (S)-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group, which can influence its binding affinity and specificity towards different kinases. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound .

Biologische Aktivität

(S)-3-Hydroxy Midostaurin, a derivative of the multikinase inhibitor Midostaurin, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical settings, and the implications for treatment strategies in hematological malignancies.

Overview of Midostaurin

Midostaurin (PKC412) is primarily recognized as a potent inhibitor of several receptor tyrosine kinases, including FLT3, c-KIT, and PDGFR. It was initially developed as a protein kinase C inhibitor but has since been repurposed as a targeted therapy for acute myeloid leukemia (AML) and systemic mastocytosis. The compound's ability to inhibit FLT3 signaling pathways is particularly significant for patients with FLT3 mutations, which are associated with poor prognosis in AML.

The biological activity of this compound is closely linked to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • Inhibition of Tyrosine Kinases : Similar to its parent compound, this compound inhibits FLT3 and other kinases critical for tumor growth. This inhibition leads to reduced phosphorylation of downstream signaling molecules, ultimately inducing apoptosis in malignant cells .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to decreased viability and proliferation. This effect is particularly pronounced in cells harboring FLT3 mutations .
  • Impact on Tumor Microenvironment : By inhibiting angiogenesis through VEGFR suppression, this compound may also alter the tumor microenvironment, further contributing to its antitumor effects .

Case Studies and Trials

Several clinical studies have evaluated the efficacy of Midostaurin and its metabolites, providing insights into the potential benefits of this compound:

  • Phase II Trials : In a pivotal trial involving patients with FLT3-mutated AML, administration of Midostaurin resulted in a significant reduction in peripheral blood blasts. Approximately 70% of patients experienced at least a 50% reduction in blast count after treatment .
  • Combination Therapies : The combination of Midostaurin with standard chemotherapy regimens has shown improved complete response rates compared to chemotherapy alone. In younger adults with newly diagnosed AML, the addition of Midostaurin led to a complete response rate of 92% among FLT3-mutated patients .
Study TypePatient PopulationTreatment RegimenResponse Rate
Phase II TrialFLT3-mutated AMLMidostaurin + Chemotherapy92% CR
Phase I/II TrialRelapsed/Refractory AMLMidostaurin Monotherapy70% ≥50% blast reduction
Phase II TrialAdvanced Systemic MastocytosisMidostaurinSignificant activity

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are essential for understanding its clinical utility:

  • Absorption and Distribution : The compound reaches maximum plasma concentration within 1-3 hours post-administration. It exhibits high plasma protein binding (>99.8%), primarily to α1-acid glycoprotein .
  • Metabolism : Metabolized predominantly by CYP3A4, this compound generates active metabolites that retain inhibitory activity against FLT3 and other kinases .
  • Safety Profile : While generally well-tolerated, common adverse effects include gastrointestinal disturbances such as nausea and vomiting. Serious events have been reported but are relatively rare .

Future Directions

Research continues to explore the full potential of this compound in various hematological malignancies. Ongoing trials aim to establish optimal dosing strategies, investigate combination therapies with other agents, and assess long-term outcomes for patients treated with this compound.

Eigenschaften

CAS-Nummer

945260-14-0

Molekularformel

C35H30N4O5

Molekulargewicht

586.6 g/mol

IUPAC-Name

N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1

InChI-Schlüssel

ZZSBPGIGIUFJRA-AKIDMACVSA-N

Isomerische SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Kanonische SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.